3,4-Dichloro-2-nitrobenzonitrile
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Overview
Description
3,4-Dichloro-2-nitrobenzonitrile is an aromatic nitrile compound with the molecular formula C7H2Cl2N2O2. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-2-nitrobenzonitrile can be synthesized through the nitration of 3,4-dichlorobenzonitrile. The nitration process typically involves the use of mixed acid (a combination of concentrated sulfuric acid and nitric acid) at controlled temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the preparation of 3,4-dichlorobenzonitrile, which is a precursor to this compound, involves the reaction of 3,4-dichlorobenzamide with dehydrating agents. The nitration step follows, using mixed acid under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms under basic conditions.
Major Products Formed:
Reduction: 3,4-Dichloro-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-2-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.
Comparison with Similar Compounds
3,4-Dichlorobenzonitrile: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,4-Dichloro-3-nitrobenzonitrile: Similar structure but with different positioning of the nitro group, affecting its reactivity and applications.
4-Chloro-2-nitrobenzonitrile: Contains only one chlorine atom, leading to different chemical properties and uses.
Uniqueness: 3,4-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity patterns and makes it valuable in various synthetic applications.
Properties
Molecular Formula |
C7H2Cl2N2O2 |
---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
3,4-dichloro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-2-1-4(3-10)7(6(5)9)11(12)13/h1-2H |
InChI Key |
OCMULDODVKWPBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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